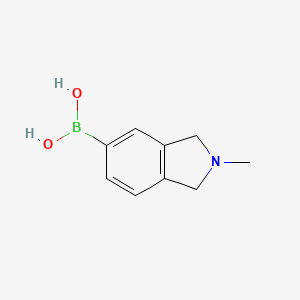

(2-Methylisoindolin-5-yl)boronic acid

Description

Properties

Molecular Formula |

C9H12BNO2 |

|---|---|

Molecular Weight |

177.01 g/mol |

IUPAC Name |

(2-methyl-1,3-dihydroisoindol-5-yl)boronic acid |

InChI |

InChI=1S/C9H12BNO2/c1-11-5-7-2-3-9(10(12)13)4-8(7)6-11/h2-4,12-13H,5-6H2,1H3 |

InChI Key |

ZKKDHVWUWYNADP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(CN(C2)C)C=C1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylisoindolin 5 Yl Boronic Acid and Analogues

Established Routes for Arylboronic Acid Synthesis

Traditional methods for the synthesis of arylboronic acids often rely on the generation of a reactive organometallic intermediate, which is then quenched with a boron electrophile.

A cornerstone in the synthesis of arylboronic acids is the metal-halogen exchange reaction. wikipedia.org This method typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium species. This intermediate is then treated with a trialkyl borate (B1201080), most commonly trimethyl or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. nih.gov For the synthesis of (2-Methylisoindolin-5-yl)boronic acid, a plausible precursor would be 5-bromo-2-methylisoindoline.

The general reaction sequence is as follows:

Metal-Halogen Exchange: The aryl bromide is treated with an organolithium reagent to generate the aryllithium.

Borylation: The aryllithium reacts with a trialkyl borate to form a boronate ester.

Hydrolysis: Acidic workup hydrolyzes the boronate ester to the final boronic acid.

This strategy's success is contingent on the stability of the aryllithium intermediate and the absence of functional groups that are incompatible with the highly basic organolithium reagents. acsgcipr.org

| Reagent/Step | Description |

| Starting Material | 5-Bromo-2-methylisoindoline |

| Step 1 | Reaction with n-butyllithium in an ethereal solvent at low temperature (e.g., -78 °C) to effect metal-halogen exchange. |

| Step 2 | Addition of a trialkyl borate (e.g., triisopropyl borate) to the resulting aryllithium species. |

| Step 3 | Aqueous acidic workup (e.g., with HCl) to hydrolyze the boronate ester. |

| Product | This compound |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.org In the context of an isoindoline (B1297411) system, the nitrogen atom of the ring can potentially act as a DMG. However, for borylation at the 5-position, a pre-existing functional group at the 4- or 6-position would be necessary to direct the metalation accordingly.

Should a suitable directing group be in place, the resulting aryllithium intermediate can be trapped with a boron electrophile, as in the metal-halogen exchange strategy, to afford the corresponding boronic acid. nih.govuwindsor.ca The choice of the directing group is critical and must be carefully considered to achieve the desired regioselectivity.

Advanced Borylation Techniques Applicable to Isoindoline Systems

More contemporary approaches to arylboronic acid synthesis often involve transition metal catalysis or photochemical methods, which can offer improved functional group tolerance and alternative pathways to the target compounds.

Transition metal-catalyzed C–H borylation has emerged as a highly efficient and atom-economical method for the synthesis of arylboronic acids. nih.govrsc.org This approach directly converts a C-H bond on the aromatic ring into a C-B bond, typically using an iridium or rhodium catalyst and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net For the synthesis of this compound, direct C-H borylation of 2-methylisoindoline would be a potential route. The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered positions. In the case of 2-methylisoindoline, the 5-position is sterically accessible, making it a plausible site for borylation. rsc.org

The catalytic cycle generally involves:

Oxidative addition of the C-H bond to the metal center.

Reductive elimination to form the C-B bond and regenerate the catalyst.

This method is known for its broad substrate scope and tolerance of various functional groups. nih.gov

| Component | Example |

| Substrate | 2-Methylisoindoline |

| Catalyst | [Ir(cod)OMe]₂ |

| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Solvent | Tetrahydrofuran (THF) or Cyclohexane |

Decarboxylative borylation presents an alternative synthetic strategy, starting from a carboxylic acid precursor. nih.gov This method involves the conversion of a carboxylic acid into a boronic ester through a radical-mediated process. scispace.com For the synthesis of this compound, the corresponding 2-methylisoindoline-5-carboxylic acid would be the required starting material. The carboxylic acid is typically converted to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which then undergoes photoinduced decarboxylation and subsequent borylation. researchgate.net

Decarbonylative borylation is a related process that utilizes carboxylic acid derivatives like esters or amides. These methods expand the range of accessible starting materials for the synthesis of organoboron compounds. researchgate.net

Photoinduced borylation has gained significant traction as a mild and efficient method for the synthesis of organoboron compounds. thieme-connect.com These reactions often proceed via radical intermediates, initiated by visible light and a photocatalyst. researchgate.net N-heterocyclic carbene (NHC)-boranes have emerged as important precursors for boron-centered radicals in these transformations. thieme-connect.comresearcher.life The borylation of arenes can be achieved through a photoinduced single-electron transfer (SET) process. acs.org This approach could potentially be applied to the isoindoline system, offering a transition-metal-free alternative for the synthesis of this compound. The substrate scope for these reactions is continually expanding, with advancements in photocatalyst and borylating agent design.

Protecting Group Strategies for Boronic Acid Functionality in Isoindoline Derivatives

The synthesis of complex molecules such as this compound often requires a multi-step approach where the boronic acid moiety must be protected. Boronic acids are sensitive to many common synthetic reagents, and their unprotected forms can be difficult to purify due to their polarity and tendency to form trimeric boroxines. chem-station.com Protecting groups mask the reactive boronic acid, rendering it stable to various reaction conditions, and are typically removed in a final step to yield the desired product. The choice of protecting group is critical, as it influences the stability, purification, and subsequent reactivity of the intermediate.

Among the most utilized protecting groups for boronic acids are pinacol (B44631) and N-methyliminodiacetic acid (MIDA). chem-station.com These form stable cyclic esters, known as boronates, which offer distinct advantages in the synthesis of isoindoline derivatives.

Pinacol Boronates: Pinacol esters are the most popular and widely used protecting group for boronic acids. chem-station.com They are formed by the reaction of a boronic acid with pinacol. These esters are generally stable enough to withstand purification by silica (B1680970) gel column chromatography and a range of reaction conditions. chem-station.com The introduction of the pinacol boronate group can be achieved through established methods like the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 5-bromo-2-methylisoindoline) with a diboron reagent like bis(pinacolato)diboron. nih.govorganic-chemistry.org While sufficiently stable for many applications, their stability can sometimes make the final deprotection step challenging. chem-station.com

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful alternative, offering exceptional stability and handling properties. rsc.orgsigmaaldrich.com MIDA boronates are typically free-flowing, crystalline solids that are stable indefinitely on the benchtop under air. nih.govbldpharm.com A key advantage is their universal compatibility with silica gel chromatography, which greatly simplifies purification and reaction monitoring. nih.govnih.gov The MIDA ligand forms a dative bond from its nitrogen atom to the empty p-orbital of the boron, creating a tetracoordinate structure that is unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.com This stability allows for the elaboration of other functional groups on the isoindoline core without affecting the protected boronic acid. nih.gov This feature is particularly valuable in iterative cross-coupling (ICC) strategies for building complex molecules from modular building blocks. nih.govbldpharm.com

| Property | Pinacol Boronate | MIDA Boronate |

|---|---|---|

| Stability | Good; generally stable to chromatography but can be sensitive to hydrolysis. chem-station.comchemrxiv.org | Excellent; indefinitely stable to air, moisture, and silica gel chromatography. sigmaaldrich.comnih.govbldpharm.com |

| Physical Form | Often oils or solids. | Typically free-flowing, crystalline solids. nih.gov |

| Purification | Compatible with silica gel chromatography. chem-station.com | Universally compatible with silica gel chromatography. nih.govnih.gov |

| Reactivity | Can sometimes be used directly in Suzuki-Miyaura couplings. chem-station.com | Unreactive under anhydrous cross-coupling conditions; requires deprotection first. sigmaaldrich.comnih.gov |

| Synthesis | Commonly formed via Miyaura borylation from aryl halides. nih.gov | Formed by condensation of a boronic acid with MIDA. nih.gov |

The final and critical step in the synthesis is the removal of the protecting group to unveil the free boronic acid. The conditions required for this deprotection must be mild enough to avoid degradation of the isoindoline core or other functional groups.

Deprotection of Pinacol Boronates: The removal of the pinacol group can be challenging and sometimes requires harsh conditions. chem-station.com Standard methods include oxidative cleavage with reagents like sodium periodate (B1199274) (NaIO₄) or transesterification with other boronic acids. nih.gov Acidic hydrolysis can also be employed, but this may be incompatible with sensitive functional groups. nih.govvt.edu A milder, two-step protocol has been developed which involves transesterification with diethanolamine (B148213) (DEA) to form a DEA-boronate intermediate, which is then easily hydrolyzed under mild acidic conditions (e.g., 0.1M HCl) to yield the free boronic acid. nih.gov This method offers the advantages of short reaction times and tolerance to various functional groups. nih.gov

Deprotection of MIDA Boronates: A significant advantage of MIDA boronates is the ease and mildness of their deprotection. nih.gov The MIDA group is readily cleaved by hydrolysis under mild aqueous basic conditions at room temperature. sigmaaldrich.com Reagents such as 1M sodium hydroxide (B78521) (NaOH) or even weaker bases like sodium bicarbonate (NaHCO₃) are effective, typically affording the free boronic acid in minutes to a few hours. nih.govgoogle.com This robust protection combined with exceptionally mild deprotection makes the MIDA group a superior choice for complex, multi-step syntheses involving sensitive substrates like isoindoline derivatives. nih.gov

| Boronate Type | Reagents | Conditions | Reference |

|---|---|---|---|

| Pinacol Boronate | NaIO₄, HCl | Oxidative cleavage | chemrxiv.orgnih.gov |

| Acidic Hydrolysis | Requires acidic conditions, sometimes with heating. | chem-station.comnih.gov | |

| 1. Diethanolamine (DEA) 2. Mild Acid (e.g., HCl) | Two-step: Transesterification followed by hydrolysis. | nih.gov | |

| MIDA Boronate | aq. NaOH / THF | Mild aqueous base, 23 °C, ~10 min. | nih.gov |

| aq. NaHCO₃ / MeOH | Mild aqueous base, 23 °C, ~3.5 h. | nih.gov |

Stereoselective Synthesis of Chiral Isoindoline-Boronic Acid Derivatives

The development of stereoselective methods to produce chiral isoindoline-boronic acid derivatives is of significant interest, as enantiomerically pure compounds are crucial in medicinal chemistry. Such syntheses aim to control the three-dimensional arrangement of atoms, creating a specific stereoisomer. While direct stereoselective borylation of a pre-formed chiral isoindoline is one approach, another powerful strategy involves the stereoselective construction of the chiral isoindoline ring itself from achiral precursors.

One notable method involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, a rhodium(III)-catalyzed asymmetric annulation of benzamides with acrylic esters has been developed for the direct and stereoselective synthesis of 3-substituted isoindolinones. rsc.org This reaction utilizes a chiral N-sulfinyl amide group on the benzamide (B126) precursor to direct the C-H olefination and subsequent intramolecular cyclization, producing chiral isoindolinones with high diastereoselectivity. rsc.org The chiral auxiliary can then be removed to yield the enantiomerically pure product. rsc.org A subsequent borylation step at the 5-position could then furnish the desired chiral isoindoline-boronic acid derivative.

Another relevant approach is the diastereoselective synthesis of chiral β-amino boronates. For example, the copper-catalyzed 1,2-addition of 1,1-diborylmethane to chiral ketimines, often derived using Ellman's auxiliary, provides access to compounds with a stereocenter adjacent to the boryl group. rsc.org This strategy allows for the creation of chiral, highly functionalized compounds that can be isolated as single diastereoisomers. rsc.org Adapting such methodologies to isoindoline precursors could provide a pathway to chiral derivatives of this compound, where stereocenters are precisely installed on the heterocyclic ring or on side chains. These strategies underscore the potential for creating structurally complex and stereochemically defined isoindoline-boronic acids for advanced applications.

Reactivity Profile and Mechanistic Investigations of 2 Methylisoindolin 5 Yl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the boronic acid functional group on the isoindoline (B1297411) scaffold allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various catalytic cycles. These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of biaryl and vinyl-aryl structures, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. The reactivity of (2-Methylisoindolin-5-yl)boronic acid in this reaction is of significant interest for the synthesis of novel isoindoline-containing compounds.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

For this compound, the catalytic cycle is expected to follow this general pathway. The isoindoline moiety is transferred from the boron atom to the palladium complex during the transmetalation step. The specific conditions, such as the choice of palladium precursor, ligand, base, and solvent, can influence the efficiency and outcome of each of these steps.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Source | The source of the active Pd(0) catalyst. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and influences reactivity. | Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos) |

| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene, Dioxane, DMF, often with water |

The choice of ligand is crucial in Suzuki-Miyaura couplings as it directly impacts the stability and reactivity of the palladium catalyst. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), have been shown to be highly effective in promoting the coupling of challenging substrates, including heteroaromatic boronic acids. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of this compound, the use of such advanced ligands can be beneficial, particularly when coupling with less reactive organic halides like aryl chlorides. The steric and electronic properties of the ligand can be tuned to optimize the reaction yield and minimize side reactions.

Table 2: Influence of Ligands on Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids

| Ligand | Catalyst System | Key Features | Typical Substrates |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Classical, widely used ligand. | Aryl bromides and iodides. |

| XPhos | Pd₂(dba)₃/XPhos | Bulky, electron-rich biarylphosphine. | Aryl chlorides, sterically hindered substrates. |

| SPhos | Pd₂(dba)₃/SPhos | Similar to XPhos, often provides complementary reactivity. | Heteroaryl halides and boronic acids. |

| Hydrazone Ligands | Pd(OAc)₂/Hydrazone | Phosphine-free, air-stable ligands. | Allylic acetates and arylboronic acids at room temperature. |

Regioselectivity becomes a critical consideration when either the boronic acid or the coupling partner possesses multiple reactive sites. In the case of this compound, the coupling occurs selectively at the carbon atom bearing the boronic acid group. When coupling with a polyhalogenated substrate, the relative reactivity of the different halogen atoms (I > Br > Cl) and steric or electronic factors can direct the regiochemical outcome.

Stereospecificity is relevant when using chiral boronic acids or halides. While this compound itself is achiral, its derivatives or the coupling partners could be chiral. Generally, the Suzuki-Miyaura reaction proceeds with retention of stereochemistry at the sp²-hybridized carbon atoms of both the boronic acid and the organic halide. However, for sp³-hybridized boronic esters, both retention and inversion of configuration have been observed, depending on the substrate and reaction conditions.

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings can be particularly effective for the activation of less reactive C-O and C-Cl bonds. The use of nickel catalysts with this compound could provide an efficient route to biaryl products, potentially under milder conditions or with different substrate scope compared to palladium-catalyzed systems. The mechanism of nickel-catalyzed cross-couplings is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles.

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in a range of other transition metal-catalyzed cross-coupling reactions.

Chan–Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds, from boronic acids and amines, alcohols, or thiols. This compound could be a substrate for the synthesis of N- or O-arylated isoindoline derivatives. The reaction is often carried out under aerobic conditions.

Stille Coupling: While the Stille reaction primarily involves organotin reagents, the principles of palladium-catalyzed cross-coupling are similar to the Suzuki-Miyaura reaction. The lower toxicity of boronic acids makes the Suzuki-Miyaura reaction a more common choice.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper co-catalyst. While boronic acids are not the primary coupling partners in the classical Sonogashira reaction, Sonogashira-type couplings of terminal alkynes with arylboronic acids have been developed, often catalyzed by gold or copper.

Liebeskind–Srogl Coupling: This reaction involves the coupling of thioesters with boronic acids, catalyzed by palladium with a copper(I) co-catalyst, to form ketones. This provides a unique method for the synthesis of acyl-substituted isoindolines from this compound. A key advantage of this reaction is that it proceeds under neutral conditions.

Palladium-Catalyzed Suzuki–Miyaura Coupling with this compound

This compound as a Catalyst in Organic Transformations

This compound belongs to the broader class of organoboron compounds that have emerged as versatile catalysts in organic synthesis. nih.gov The catalytic activity of boronic acids stems from the unique electronic properties of the boron atom, which can act as a Lewis acid and form reversible covalent bonds with hydroxyl groups. researchgate.netrsc.org This dual reactivity allows for various modes of activation, enabling a range of chemical transformations under mild conditions. nih.govresearchgate.net

Boronic Acid Catalysis (BAC): Principles and Activation Modes

Boronic acid catalysis (BAC) leverages the Lewis acidic nature of the trivalent boron atom and its ability to reversibly interact with hydroxyl-containing functional groups. researchgate.net The boron atom in a boronic acid possesses a vacant p-orbital, making it electrophilic and capable of accepting a pair of electrons from a nucleophile, such as an oxygen atom. researchgate.net This interaction leads to a change in the hybridization of the boron center from sp² to sp³, forming a tetrahedral boronate species. researchgate.net

The primary activation modes in boronic acid catalysis include:

Electrophilic Activation: Boronic acids can activate carboxylic acids and alcohols by forming a covalent bond with the hydroxyl group. researchgate.netrsc.org In the case of carboxylic acids, this forms an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack than the free carboxylic acid. nih.gov This activation is crucial for reactions like amidation and esterification.

Nucleophilic Activation: When a boronic acid complexes with a diol, it can form a tetrahedral anionic boronate complex. researchgate.net This complexation increases the electron density on the oxygen atoms, thereby enhancing their nucleophilicity. nih.gov This mode of activation is particularly relevant in reactions involving carbohydrates and other polyols. researchgate.net

Lewis Acid Activation: The boron center can act as a conventional Lewis acid, coordinating to carbonyl groups or other Lewis basic sites to enhance their electrophilicity and facilitate reactions such as cycloadditions. nih.govresearchgate.net

Hydrogen Bond-Mediated Templating: Some boronic acids can act as templates, bringing reactants together through hydrogen bonding to facilitate selective reactions. nih.gov

The catalytic efficiency of a boronic acid is influenced by the substituents on the aryl ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, enhancing its ability to activate substrates. ualberta.ca

Applications of Boronic Acid Catalysis in Amidation and Dehydration Reactions

Boronic acids are effective catalysts for the direct amidation of carboxylic acids with amines, a process that typically requires harsh conditions or the use of stoichiometric coupling reagents. rsc.orgresearchgate.net The catalytic cycle for boronic acid-catalyzed amidation generally involves the following steps:

Formation of an Acyloxyboronate Intermediate: The boronic acid reacts with the carboxylic acid in a dehydration equilibrium to form a mixed anhydride, the acyloxyboronate intermediate. rsc.org

Nucleophilic Attack: The amine then attacks the activated carbonyl carbon of this intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the amide product and regenerates the boronic acid catalyst, releasing a molecule of water. rsc.org

The removal of water, often accomplished using molecular sieves or azeotropic distillation, is crucial to drive the equilibrium towards product formation. nih.govresearchgate.net Ortho-substituted arylboronic acids have shown particular promise in this transformation, with some systems being active even at room temperature. nih.gov

In dehydration reactions, such as the conversion of biomass-derived sugars to valuable platform chemicals like 5-hydroxymethylfurfural, boronic acids catalyze the elimination of water molecules. nih.gov They can also promote the intramolecular condensation of dicarboxylic acids to form cyclic anhydrides. nih.gov

While specific studies detailing the use of this compound in these particular applications are not prevalent in the reviewed literature, its structural features as an arylboronic acid suggest it could potentially serve as a catalyst in such transformations under appropriate conditions.

Intermolecular and Intramolecular Activation of Hydroxyl Groups by Boronic Acids

A key feature of boronic acid catalysis is the ability to activate hydroxyl groups for both intermolecular and intramolecular reactions. rsc.orgualberta.ca This activation circumvents the need for converting alcohols into better leaving groups like halides or sulfonates, thus improving atom economy. researchgate.net

Intermolecular Activation: Electron-deficient arylboronic acids can activate π-activated alcohols, such as allylic and benzylic alcohols, towards intermolecular nucleophilic substitution. ualberta.caumanitoba.ca The boronic acid coordinates to the hydroxyl group, polarizing the C-O bond and facilitating its cleavage to form a carbocationic intermediate, which is then trapped by a nucleophile. ualberta.ca This strategy has been successfully applied in Friedel-Crafts-type alkylations. ualberta.ca

Intramolecular Activation: Boronic acids can also catalyze intramolecular reactions involving hydroxyl groups. For instance, they can facilitate the 1,3-transposition of allylic alcohols and the Meyer-Schuster rearrangement of propargylic alcohols. umanitoba.ca Furthermore, allylic alcohols with pendant nucleophiles can undergo boronic acid-catalyzed intramolecular cyclization to form various heterocyclic and carbocyclic products. umanitoba.ca The boronic acid activates the alcohol, which then undergoes rearrangement or is attacked by the internal nucleophile.

The ability of boronic acids to form reversible covalent bonds with diols is another facet of hydroxyl group activation. This interaction can be used to protect diols, to direct the regioselectivity of reactions on polyols, or to activate the diol's oxygen atoms for nucleophilic attack. nih.govresearchgate.net

Non-Catalytic Reactions and Functionalizations of this compound

Beyond its potential catalytic roles, the boronic acid functional group of this compound can participate in a variety of non-catalytic transformations, allowing for its incorporation into more complex molecular architectures.

Radical Reactions and Spirocyclization Cascades

Arylboronic acids can serve as precursors to aryl radicals under appropriate conditions. researchgate.net These radicals can then engage in various bond-forming reactions. One notable application is in manganese(III)-promoted radical addition/spirocyclization cascades. rsc.org In a reported example, arylboronic acids react with tryptamine-derived isocyanides to generate spiroindoline derivatives. rsc.org The proposed mechanism involves the generation of an aryl radical from the boronic acid, which then adds to the isocyanide. This is followed by a spirocyclization step to form the complex spirocyclic core. rsc.org

Such radical-based strategies offer a powerful method for the rapid construction of complex, three-dimensional structures that are of interest in medicinal chemistry. nih.govrsc.org The participation of arylboronic acids in these cascades highlights their utility as versatile building blocks in radical chemistry.

Conjugate Additions and Homologation Reactions

Arylboronic acids are widely used as nucleophilic partners in transition metal-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net Rhodium-catalyzed 1,4-addition is a common method, where the aryl group from the boronic acid is transferred to the β-position of an enone, enoate, or related substrate. nih.gov This reaction is a reliable method for forming carbon-carbon bonds and is compatible with a wide range of functional groups on both the boronic acid and the Michael acceptor. nih.gov

Homologation reactions provide a means to extend the carbon chain attached to the boron atom. nih.govbristol.ac.uk This typically involves the reaction of a boronic ester with a lithiated carbanion that also contains a leaving group at the α-position. nih.gov The process proceeds through the formation of a boronate "ate" complex, followed by a 1,2-metallate rearrangement where the alkyl or aryl group on the boron migrates to the adjacent carbon, displacing the leaving group. bristol.ac.uk This sequence effectively inserts a carbon atom between the boron and its original organic substituent and can be performed with high stereocontrol. nih.gov

These non-catalytic transformations underscore the versatility of the boronic acid moiety as a functional handle for further molecular elaboration.

Electrophilic Allyl Shifts and Ring-Opening/Closing Borylations

While specific studies on the electrophilic allyl shifts and ring-opening/closing borylations of this compound are not extensively documented in current literature, its reactivity in these transformations can be projected based on the well-established principles of boronic acid chemistry and analogous reactions reported for other arylboronic acid derivatives. This section explores the theoretical reactivity profile and mechanistic pathways that this compound might undergo in such reactions.

Electrophilic Allyl Shifts: The Potential for Borotropic Rearrangements

Electrophilic allylic rearrangements involve the substitution of a leaving group on an allylic substrate, accompanied by a shift of the double bond. In the context of organoboron chemistry, a related and mechanistically significant process is the borotropic shift, a type of sigmatropic rearrangement where a boron moiety migrates.

It is conceivable that this compound could participate in reactions involving a dearomatized intermediate, which would then undergo a suprafacial 1,3-borotropic shift to restore aromaticity. This type of transformation has been observed in the synthesis of ortho-substituted benzylic boronic esters. mdpi.comacs.org In a hypothetical reaction, the isoindoline ring system could be temporarily dearomatized, creating an allylic boronate intermediate. The driving force for the subsequent 1,3-borotropic shift of the boronic acid group would be the re-aromatization of the ring system, a thermodynamically favorable process. The facility of such shifts is known to be influenced by the Lewis acidity of the boron center, which can be modulated by the ligands on the boron atom. nih.gov For instance, the use of Lewis acid co-catalysts can promote borotropic shifts. nih.gov

Table 1: Factors Influencing Borotropic Shifts

| Factor | Influence on Rearrangement Rate | Rationale |

| Lewis Acidity of Boron | Increased acidity accelerates the shift | Coordination of a Lewis acid to an oxygen atom on the boronic acid reduces p-orbital donation to the boron, increasing its electrophilicity and facilitating migration. mdpi.com |

| Aromatization Driving Force | Significantly accelerates the shift | The formation of a stable aromatic system provides a strong thermodynamic driving force for the rearrangement from a dearomatized intermediate. mdpi.com |

| Substituents on Boron | π-donating ligands slow the shift | Ligands that donate electron density into the empty p-orbital of boron stabilize the ground state and increase the activation energy for the shift. nih.gov |

Ring-Opening Borylations

Borylative ring-opening reactions typically involve the cleavage of a strained ring system, such as an epoxide or aziridine, with a diboron (B99234) reagent, often catalyzed by a transition metal like copper. rsc.org While this compound itself would not be the borylating agent in such a reaction, it could be a substrate in a reaction where a strained ring is opened and the resulting intermediate is trapped by the boronic acid, for example in a subsequent cross-coupling step.

More directly, the isoindoline nitrogen of this compound could direct the borylative ring-opening of a tethered strained ring. For instance, if the methyl group on the nitrogen were replaced by a substituent containing an epoxide, an intramolecular borylative ring-opening could be envisioned. The regioselectivity of such a reaction would likely be influenced by steric and electronic factors, as well as the nature of the catalyst employed.

Ring-Closing Borylations: Borylative Cyclization

Borylative cyclization is a powerful strategy for the synthesis of carbo- and heterocyclic compounds containing a boron functionality. dntb.gov.uaresearchgate.net These reactions often proceed via a cascade mechanism catalyzed by transition metals. It is plausible that a derivative of this compound, functionalized with an unsaturated tether (e.g., an enyne or diene), could undergo an intramolecular borylative cyclization.

For example, a derivative bearing a 1,6-enyne substituent could undergo a nickel-catalyzed hydroborylative cyclization. dntb.gov.ua The reaction would likely proceed through the formation of a borylated intermediate that subsequently undergoes cyclization onto the tethered alkyne or alkene. The regioselectivity and stereoselectivity of such a cyclization would be dependent on the catalyst, ligands, and substrate geometry.

Table 2: Potential Borylative Cyclization Reactions Involving this compound Derivatives

| Substrate Type | Catalyst System (Hypothetical) | Product Type |

| Derivative with a 1,6-enyne tether | Ni-catalyst with HBpin | Borylated carbocycle fused to the isoindoline core |

| Derivative with a diene tether | Cu-catalyst with a chiral phosphine ligand | Enantioenriched borylated heterocycle |

| Derivative with an alkene and a tethered electrophile | Cu-catalyst with B₂pin₂ | Boron-containing disubstituted heterocycle |

The resulting borylated cyclic products would be valuable synthetic intermediates, amenable to further functionalization through reactions such as Suzuki-Miyaura cross-coupling, thereby providing access to complex molecular architectures. The isoindoline moiety would remain as a key structural feature in the final product.

Applications of 2 Methylisoindolin 5 Yl Boronic Acid As a Synthetic Building Block

Construction of Complex Polycyclic and Heterocyclic Architectures

The primary application of (2-Methylisoindolin-5-yl)boronic acid in the synthesis of complex molecules is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, allows for the straightforward linkage of the (2-Methylisoindolin-5-yl) moiety to a wide array of aromatic and heteroaromatic systems. nih.govresearchgate.net

By reacting this compound with various halo-substituted aromatic and heteroaromatic compounds, chemists can construct elaborate polycyclic and heterocyclic frameworks. For instance, coupling with dihaloarenes or dihaloheterocycles can lead to the formation of extended, fused-ring systems or polymers. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making this a highly versatile method for complex molecule synthesis. nih.govnih.gov

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner | Potential Product Class |

|---|---|

| Dihalopyridines | Pyridyl-substituted isoindolines |

| Dihaloquinolines | Quinolyl-substituted isoindolines |

| Dihalobenzofurans | Benzofuranyl-substituted isoindolines |

The resulting polycyclic and heterocyclic structures incorporating the 2-methylisoindoline scaffold are of significant interest in medicinal chemistry due to the prevalence of this core in bioactive molecules. odu.edu

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. This compound is a valuable building block in DOS strategies due to its ability to participate in a variety of coupling reactions, allowing for the rapid generation of a large number of distinct analogues from a common scaffold. chemrxiv.org

In a combinatorial chemistry workflow, this compound can be reacted with a library of different coupling partners (e.g., various substituted aryl or heteroaryl halides) in a parallel fashion. This approach enables the efficient synthesis of a large library of compounds, each featuring the core (2-Methylisoindolin-5-yl) structure but with diverse peripheral substituents. The subsequent screening of these libraries can lead to the identification of hits with desired biological activities.

Table 2: Exemplary Reaction Scheme in Combinatorial Synthesis

| Reagent 1 | Reagent 2 (Library of Haloarenes) | Catalyst | Product Library |

|---|

The stability and reactivity of boronic acids make them well-suited for the automated and high-throughput techniques often employed in combinatorial chemistry. researchgate.net

Precursor in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in coupling reactions, this compound can serve as a precursor for other advanced organic intermediates. The boronic acid moiety can be transformed into a variety of other functional groups, further expanding its synthetic utility. For example, boronic acids can be converted to phenols, anilines, or aryl halides through established methodologies. nih.govnih.gov

This functional group interconversion allows chemists to introduce a wider range of substituents at the 5-position of the 2-methylisoindoline core, thereby accessing a broader chemical space. These advanced intermediates can then be used in subsequent synthetic steps to build even more complex molecules with potential applications in pharmaceuticals and materials science. The ability to modify the boronic acid group adds another layer of versatility to this compound as a starting material. researchgate.netgoogle.com

Table 3: Potential Functional Group Transformations of the Boronic Acid Moiety

| Reagent | Resulting Functional Group |

|---|---|

| H2O2, NaOH | Phenol (-OH) |

| NH2Cl | Aniline (-NH2) |

These transformations provide access to a variety of isoindoline-based intermediates that are valuable in the synthesis of targeted molecules. odu.edu

Advanced Characterization and Spectroscopic Analysis of 2 Methylisoindolin 5 Yl Boronic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-methylisoindolin-5-yl)boronic acid derivatives in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides unambiguous confirmation of the molecular structure and can be used to probe dynamic processes and reaction mechanisms.

¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework of the molecule. The aromatic protons of the isoindoline (B1297411) ring, the methylene (B1212753) protons, and the N-methyl group all exhibit characteristic chemical shifts and coupling patterns that verify the core structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ensuring the correct assignment of the boronic acid group at the C5 position.

¹¹B NMR spectroscopy is particularly powerful for studying boronic acids as it directly probes the local environment of the boron atom. nsf.govnih.gov Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3), with ¹¹B being more commonly used due to its higher sensitivity and smaller quadrupole moment. nsf.gov The chemical shift (δ) in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. mdpi.com

Trigonal (sp²-hybridized) Boron: In free this compound, the boron atom is sp²-hybridized and part of a planar B(OH)₂ group. This state typically gives rise to a broad signal in the ¹¹B NMR spectrum in the range of δ = 25–30 ppm. mdpi.commdpi.com

Tetrahedral (sp³-hybridized) Boron: Upon interaction with Lewis bases, such as hydroxyl ions or diols, the boron atom can become sp³-hybridized, forming a tetrahedral boronate species. This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ = 3–9 ppm. mdpi.com

This distinct difference in chemical shifts makes ¹¹B NMR an excellent mechanistic probe for studying reactions involving the boronic acid group, such as esterification with diols or changes in pKa. nsf.govnih.govresearchgate.net By monitoring the ¹¹B NMR spectrum at various pH levels, one can observe the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate, allowing for the determination of the compound's pKa. nsf.gov

| Nucleus | Hybridization | Species | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹¹B | sp² | Boronic Acid | 25 - 30 |

| ¹¹B | sp³ | Boronate Ester/Anion | 3 - 9 |

| ¹H | N/A | Aromatic C-H | 7.0 - 8.0 |

| ¹H | N/A | Methylene (CH₂) | ~4.5 |

| ¹H | N/A | N-Methyl (CH₃) | ~2.5 |

| ¹H | N/A | Boronic Acid (B(OH)₂) | Variable, broad |

Mass Spectrometry (MS) Techniques: High-Resolution MS and Tandem MS for Complex Mixture Analysis and Derivatization Strategies

Mass spectrometry (MS) is a vital tool for the analysis of this compound and its derivatives, providing precise molecular weight and structural information. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly crucial for unambiguous identification and characterization, especially within complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) , often performed using Time-of-Flight (ToF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). nih.gov This accuracy allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of newly synthesized derivatives. The characteristic isotopic pattern of boron (¹¹B at ~80% and ¹⁰B at ~20%) serves as a distinct signature in the mass spectrum, aiding in the identification of boron-containing fragments. researchgate.net However, the analysis of boronic acids can be complicated by their tendency to dehydrate in the gas phase to form cyclic anhydrides known as boroxines, or to form adducts with solvents. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) is used to further probe the structure of the parent compound and its derivatives. In an MS/MS experiment, a specific parent ion is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and the connectivity of different functional groups. kobv.de This is invaluable for identifying components in a complex mixture, such as reaction byproducts or metabolites, without the need for complete separation.

Derivatization Strategies are often employed to improve the analytical performance of boronic acids in MS. acs.org Boronic acids can have poor ionization efficiency in common techniques like electrospray ionization (ESI). acs.org Derivatization with diols (e.g., pinacol (B44631) or 2,5-dihydroxybenzoic acid) converts the boronic acid to a more stable boronate ester. nih.gov This process can enhance ionization efficiency, improve chromatographic behavior in LC-MS methods, and yield more predictable fragmentation patterns in MS/MS analysis, thereby increasing sensitivity and aiding in quantification. acs.orgnih.gov For instance, derivatization with reagents containing a permanently charged group can significantly boost the signal in ESI-MS. nih.gov

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z | Note |

|---|---|---|---|---|

| This compound | C₉H₁₂BNO₂ | 178.1034 | 178.1031 | Parent compound. |

| Pinacol boronate ester derivative | C₁₅H₂₂BNO₂ | 260.1816 | 260.1812 | Derivatized for enhanced stability and ionization. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of molecules in the solid state. For derivatives of this compound, this technique is essential for confirming the molecular geometry, stereochemistry, and, crucially, for understanding the intermolecular interactions that dictate crystal packing.

Arylboronic acids are well-known for forming highly ordered supramolecular structures in the solid state, primarily through hydrogen bonding. acs.orgacs.orgnih.gov The two hydroxyl groups of the boronic acid moiety are excellent hydrogen bond donors. Typically, arylboronic acid molecules self-assemble into centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimers can then further assemble into extended one-, two-, or three-dimensional networks through additional hydrogen bonds or other non-covalent interactions like π–π stacking between the aromatic rings. acs.orgacs.org

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Primary Interaction | O-H···O hydrogen bonding |

| Common Motif | Centrosymmetric dimer with R²₂(8) graph set notation |

| H-bond distance (O···O) | 2.70 - 2.80 Å |

Spectroscopic Studies for Investigating Boron-Nitrogen Interactions and Other Adducts

A key structural feature of this compound is the presence of a tertiary amine (the isoindoline nitrogen) within the same molecule as the Lewis acidic boronic acid group. This arrangement allows for the possibility of an intramolecular dative bond between the nitrogen lone pair and the empty p-orbital of the boron atom (N→B). Such an interaction would form a five-membered ring, converting the boron from a trigonal (sp²) to a tetrahedral (sp³) geometry. mdpi.com

This type of intramolecular coordination is characteristic of "Wulff-type" boronic acids and significantly impacts their chemical properties, including lowering the pKa of the boronic acid. acs.org Spectroscopic methods are essential for detecting and characterizing this B-N interaction.

¹¹B NMR Spectroscopy is the most direct method for observing this adduct formation. As previously discussed, the transition from sp² to sp³ hybridization at the boron center causes a pronounced upfield shift in the ¹¹B NMR spectrum. mdpi.com The observation of a signal in the tetrahedral region (δ ≈ 3–12 ppm) for a derivative of this compound, especially under neutral or mildly acidic conditions where boronate anion formation is minimal, would be strong evidence for an intramolecular B-N dative bond. mdpi.com

Infrared (IR) and Raman Spectroscopy can also provide evidence for B-N bond formation. The B-O stretching vibrations of the boronic acid group (typically around 1350 cm⁻¹) would be expected to shift upon coordination. Furthermore, new vibrational modes corresponding to the B-N bond may appear.

UV-Visible Spectroscopy may also be used to probe this interaction. The formation of the B-N adduct can alter the electronic structure of the aromatic system, leading to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. These changes can be monitored through pH titrations to study the equilibrium of the adduct formation.

The formation of other adducts, such as boronate esters with diols, can also be readily studied by these techniques. The formation of a cyclic boronate ester also results in a tetrahedral boron center, which is easily detected by ¹¹B NMR. nsf.govresearchgate.net

| Technique | Observation | Interpretation |

|---|---|---|

| ¹¹B NMR | Significant upfield shift (e.g., from ~28 ppm to ~8 ppm) | Change in boron hybridization from trigonal (sp²) to tetrahedral (sp³), indicating coordination. |

| IR Spectroscopy | Shift in B-O stretching frequency; appearance of new bands. | Alteration of the boronic acid group's vibrational modes upon adduct formation. |

| UV-Visible Spectroscopy | Shift in λ_max upon changing pH or solvent polarity. | Change in the electronic environment of the chromophore due to intramolecular coordination. |

Computational and Theoretical Investigations of 2 Methylisoindolin 5 Yl Boronic Acid Reactivity and Structure

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are pivotal in elucidating the intricate mechanisms of reactions involving boronic acids. These methods provide a molecular-level understanding of reaction pathways, transition states, and intermediates, which is crucial for predicting reactivity and designing new synthetic routes.

Transition State Analysis and Energy Profiles of Key Reactions

Transition state analysis for reactions involving (2-Methylisoindolin-5-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling, would involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products. This analysis helps in understanding the kinetics and thermodynamics of the reaction. For instance, in the transmetalation step of the Suzuki-Miyaura reaction, QM calculations can determine the energy barriers for different proposed mechanisms. rsc.org

Below is a hypothetical energy profile for a key reaction step, illustrating the kind of data obtained from such calculations.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State 1 | Initial Adduct Formation | +15.2 |

| Intermediate | Tetrahedral Intermediate | -5.7 |

| Transition State 2 | C-C Bond Formation | +22.5 |

| Products | Coupled Product + Byproducts | -12.3 |

This table is illustrative and based on typical values for related reactions.

Insights into Boron-Containing Intermediates and Adducts

QM calculations can provide detailed structural and electronic information about the transient intermediates and adducts formed during reactions. For this compound, this would include the characterization of boronate complexes formed with bases, which are often the active species in cross-coupling reactions. rsc.org The calculations can reveal bond lengths, bond angles, and charge distributions, offering insights into the stability and reactivity of these species. Boronic acids are known to act as transition state inhibitors by forming reversible covalent bonds, for example, with the catalytic serine of β-lactamases. mdpi.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies would provide valuable information about its chemical behavior.

DFT calculations can be used to determine a range of electronic properties and reactivity descriptors, as shown in the table below for a hypothetical analysis of this compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Mulliken Atomic Charges | B: +0.75, O: -0.65, N: -0.45 | Provides insight into the charge distribution and potential sites for electrostatic interactions. |

| Electrostatic Potential Map | Negative potential around O and N | Predicts regions of the molecule that are susceptible to electrophilic attack. |

These values are hypothetical and serve to illustrate the output of DFT calculations.

These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding the molecule's stability, and rationalizing its observed reactivity in various chemical transformations. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can explain the compound's behavior in charge-transfer interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments. These simulations model the movement of atoms over time, offering a picture of the molecule's conformational flexibility and its interactions with solvent molecules.

Conformational analysis through MD would reveal the preferred three-dimensional structures of the molecule in solution. This is particularly important for understanding how the isoindoline (B1297411) ring and the boronic acid group are oriented relative to each other and how this affects reactivity.

Future Research Directions and Emerging Trends in 2 Methylisoindolin 5 Yl Boronic Acid Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The future development of catalysts incorporating or acting upon (2-Methylisoindolin-5-yl)boronic acid is a promising area of research. Boronic acids are well-established as catalysts, particularly in reactions involving the activation of hydroxyl groups. syrris.comsoci.org Future work will likely focus on creating bifunctional catalysts where the isoindoline (B1297411) core and the boronic acid moiety of the molecule play distinct, cooperative roles.

One emerging trend is the design of hybrid catalysts that merge boronic acid catalysis with other activation modes. For instance, a thiourea-boronic acid catalyst has been developed for aza-Michael additions, where the two components work together to activate and direct the reactants. researchgate.net Applying this concept, the nitrogen atom of the this compound backbone could be functionalized to act as a Lewis base or a hydrogen-bond donor, creating an intramolecular bifunctional catalyst. Such a system could enhance selectivity and efficiency in a variety of organic transformations, including dehydrative reactions for the synthesis of amides, esters, and other valuable motifs. soci.orgacs.org

Furthermore, research into electronically tunable arylboronic acid catalysts is gaining traction. syrris.comresearchgate.net The electronic properties of the this compound can be systematically modified by introducing substituents on the isoindoline ring. This tuning could optimize its Lewis acidity and its ability to form reversible covalent complexes, leading to highly selective catalysts for challenging reactions like the regioselective functionalization of polyols and carbohydrates. researchgate.netbeilstein-journals.org

| Catalyst Design Strategy | Potential Application for this compound | Desired Outcome |

| Bifunctional Catalysis | Functionalization of the isoindoline nitrogen to create a tethered Lewis base or hydrogen-bond donor. | Enhanced enantioselectivity and rate acceleration in asymmetric synthesis. |

| Electronic Tuning | Introduction of electron-donating or -withdrawing groups on the isoindoline aromatic ring. | Optimized Lewis acidity for specific dehydrative cross-coupling reactions. |

| Hybrid Metal-Boron Systems | Use as a ligand in transition metal catalysis where the boronic acid can interact with substrates. | Novel tandem reactions combining cross-coupling with hydroxyl group activation. |

Exploration of New Reaction Modalities for Isoindoline-Boronic Acids

Beyond established applications like the Suzuki-Miyaura coupling, future research is expected to unlock new reaction modalities for isoindoline-boronic acids. Advances in synthetic methods for organoboronic acids, such as transition-metal-catalyzed C-H borylation and photoinduced borylation, will provide more efficient routes to this compound and its derivatives. researchgate.netrsc.org

One significant emerging trend is the use of boronic acids in umpolung, or polarity reversal, strategies for C-N bond formation. A recently developed rhodium-catalyzed arylation of sulfilimines with arylboronic acids exemplifies this approach, allowing the construction of nitrogen-containing molecules with broad functional-group tolerance under mild conditions. nih.gov Applying this to this compound could provide novel pathways to complex amine-containing structures.

Moreover, the unique reactivity of the isoindoline core itself presents opportunities. The development of methods for the synthesis of isoindolinones and other related heterocycles is an active area of research. organic-chemistry.orgacs.orgnih.gov Future work could explore intramolecular reactions where the boronic acid group of this compound directs or participates in the cyclization or functionalization of the isoindoline skeleton, leading to novel heterocyclic scaffolds. The "boron-masking strategy," which uses a protective group for the boronyl moiety, could enable functionalization of the isoindoline ring via reactions that would otherwise be incompatible with a free boronic acid group. researchgate.net

Integration into Flow Chemistry and Automation Platforms

The integration of the synthesis and application of this compound into continuous flow chemistry and automated platforms represents a major trend toward more efficient, safer, and scalable chemical production. syrris.comresearchgate.net Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly advantageous for rapid and exothermic reactions such as organolithium-based borylations. whiterose.ac.ukrsc.orgacs.org

Recent advancements have demonstrated the synthesis of boronic acids on a multigram scale with reaction times of less than a second using simple continuous flow setups. whiterose.ac.ukacs.org These platforms can perform a halogen-lithium exchange followed by quenching with a boron source (e.g., trimethyl borate) in a highly controlled and efficient manner, producing high-purity boronic acids without extensive purification. rsc.org Such a methodology could be directly applied to the large-scale synthesis of this compound from a halogenated precursor.

Furthermore, automated flow platforms are being developed for high-throughput reaction screening and optimization. researchgate.netresearchgate.net These systems can rapidly evaluate numerous catalysts, ligands, solvents, and bases for reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net By integrating the synthesis of this compound and its subsequent use in cross-coupling reactions into a "telescoped" automated flow process, researchers can accelerate the discovery of new molecules and optimize synthetic routes with minimal manual intervention. beilstein-journals.orgescholarship.org

| Flow Chemistry Application | Advantage for this compound Chemistry |

| Continuous Synthesis | Safe handling of reactive intermediates (e.g., organolithiums); rapid, scalable, and high-purity production. whiterose.ac.ukescholarship.org |

| Automated Reaction Optimization | High-throughput screening of conditions for Suzuki-Miyaura or other cross-coupling reactions. rsc.orgresearchgate.net |

| Telescoped Synthesis | Integration of synthesis and subsequent functionalization steps without isolation of intermediates, improving overall efficiency. beilstein-journals.orgescholarship.org |

Advanced Materials and Supramolecular Chemistry Applications of Boronic Acid Motifs

The boronic acid functional group is a powerful tool in materials science and supramolecular chemistry due to its ability to form reversible covalent bonds with diols. acs.orgorganic-chemistry.org This dynamic interaction is central to the development of "smart" materials that respond to specific chemical stimuli, such as saccharides. uc.pt The this compound motif can be incorporated into polymers, gels, and nanoparticles to create advanced materials. nih.gov

A key future direction is the development of stimuli-responsive hydrogels. Boronic acid-containing polymers can form cross-linked networks that swell or shrink in response to changes in pH or glucose concentration. researchgate.net The rigid isoindoline backbone of this compound could be used to impart specific mechanical or photophysical properties to these hydrogels. acs.org

In supramolecular chemistry, the directional hydrogen bonding of boronic acid dimers has been exploited to construct ordered, porous, three-dimensional networks. The defined geometry of the this compound molecule makes it a promising building block, or "tecton," for designing crystalline supramolecular architectures with potential applications in gas storage or separation. The interaction between boronic acids and bifunctional reagents offers significant potential for creating responsive supramolecular systems in water. rsc.org

Bioorthogonal Chemistry and Chemical Biology Applications (excluding medicinal/clinical efficacy)

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. Boronic acids have emerged as versatile reagents in this field, and this compound is a candidate for developing new chemical biology tools. whiterose.ac.uk

Several bioorthogonal strategies utilize boronic acids. One approach involves the rapid and reversible formation of boronate esters with 1,2-cis-diols, which are present in many biomolecules like glycoproteins. whiterose.ac.ukrsc.org Another strategy is the formation of iminoboronates between 2-formylphenylboronic acids and molecules containing hydrazine (B178648) or hydroxylamine (B1172632) groups. whiterose.ac.uk A third method uses boronic acids as transient groups in reactions like the Suzuki-Miyaura coupling for bioconjugation. whiterose.ac.uk

Future research will likely focus on designing probes based on the this compound scaffold for site-selective protein labeling. whiterose.ac.uk For example, vinylboronic acids have been shown to be effective bioorthogonal reactants for labeling proteins in living cells. researchgate.netescholarship.org By incorporating a vinyl group or another reactive handle onto the isoindoline ring, new probes could be developed. These tools would enable the study of biological processes in their native environment, such as tracking enzyme activity or imaging specific biomolecules, by attaching reporters like fluorophores without disrupting cellular function. The relatively benign toxicological profile of many boronic acids makes them attractive for these in vivo applications. researchgate.net

| Bioorthogonal Strategy | Potential Application using a this compound Derivative |

| Boronate Ester Formation | Probing and labeling glycoproteins on the cell surface by reacting with cis-diol moieties. whiterose.ac.uk |

| Iminoboronate Formation | Development of cleavable linkers for attaching probes to biomolecules modified with hydrazide handles. |

| Tetrazine Ligation | Incorporation of a dienophile (e.g., vinyl or norbornene group) onto the isoindoline ring for rapid reaction with tetrazine-labeled biomolecules. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methylisoindolin-5-yl)boronic acid, and what challenges arise during purification?

- Answer: The synthesis of aromatic boronic acids like this compound typically involves substrate mimicry, rational computational design, or bioisostere replacement strategies. A one-step protocol (e.g., coupling arylboronic acids with heterocycles via Suzuki-Miyaura reactions) is often employed for efficiency . Challenges include purification difficulties due to boronic acid dehydration and boroxine formation (trimerization), which can be mitigated by synthesizing boronic esters as intermediates and converting them back post-purification .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer:

- LC-MS/MS (MRM mode): Detects impurities at ppm levels, validated per ICH guidelines for mutagenic boronic acids .

- MALDI-MS with derivatization: Prevents boroxine artifacts by converting boronic acids to stable esters (e.g., using diols) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and degradation pathways (e.g., stability up to 600°C for structurally similar pyrene-1-boronic acid) .

Q. What are the primary biomedical applications of this compound in current research?

- Answer: Potential applications include:

- Anticancer agents: Demonstrated in glioblastoma models via boronic acid arylidene heterocycles, which induce cellular effects through proteasome inhibition .

- Drug delivery systems: Exploits diol-binding affinity (e.g., glycoprotein targeting) for enhanced cellular uptake of liposomes or macromolecules .

- Biosensors: Utilizes reversible diol binding for glucose detection or glycoprotein analysis .

Advanced Research Questions

Q. How can researchers mitigate data discrepancies when assessing the binding affinity of this compound to target biomolecules?

- Answer:

- Buffer optimization: Secondary interactions (e.g., electrostatic) can skew binding data; adjusting ionic strength or pH reduces non-specific binding .

- Kinetic vs. thermodynamic profiling: Use stopped-flow methods to measure binding rates (e.g., kon values vary with sugar stereochemistry) .

- Impurity control: LC-MS/MS ensures boronic acid purity, as contaminants can mimic false binding signals .

Q. What experimental strategies are recommended to evaluate thermal stability during storage and handling?

- Answer:

- TGA under nitrogen: Identifies decomposition temperatures and pathways (e.g., 2°C/min heating rate) .

- Storage conditions: Anhydrous, low-temperature environments prevent boroxine formation. Desiccants (e.g., silica gel) are critical .

- Derivatization: Convert to boronic esters (e.g., with mannitol) for enhanced stability in aqueous solutions .

Q. How can the kinetic parameters of diol-binding interactions be accurately determined?

- Answer:

- Stopped-flow fluorescence: Measures rapid binding kinetics (e.g., kon for D-fructose > D-glucose) .

- SPR (Surface Plasmon Resonance): Quantifies real-time binding on boronic acid-functionalized surfaces, with borate buffer elution for reversibility .

- pH titration: Exploits pKa shifts upon diol binding to calculate affinity constants .

Q. What methodologies resolve contradictions in reported biological activities of derivatives?

- Answer:

- Comparative in vitro/in vivo models: Validate activity in physiologically relevant environments (e.g., glioblastoma cell lines vs. xenografts) .

- Orthogonal assays: Cross-verify proteasome inhibition (e.g., fluorogenic substrates) and cytotoxicity (MTT assays) .

- Structural analogs: Test derivatives with varied substituents to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.